molecular formula C13H16N8 B11841404 5-((5-Amino-4-((3-aminopropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Amino-4-((3-aminopropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B11841404
M. Wt: 284.32 g/mol
InChI Key: DRSNLIAXOITDFE-UHFFFAOYSA-N
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Description

5-((5-Amino-4-((3-aminopropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with amino and nitrile groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Amino-4-((3-aminopropyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and a nitrile-containing compound.

    Substitution Reactions: The amino groups are introduced through nucleophilic substitution reactions. For instance, 2-chloropyrazine can be reacted with an amine to form the desired amino-substituted pyrazine.

    Coupling Reactions: The pyridine ring is introduced through coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in

Properties

Molecular Formula

C13H16N8

Molecular Weight

284.32 g/mol

IUPAC Name

5-[[5-amino-4-(3-aminopropylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C13H16N8/c14-2-1-3-17-11-4-12(20-7-10(11)16)21-13-8-18-9(5-15)6-19-13/h4,6-8H,1-3,14,16H2,(H2,17,19,20,21)

InChI Key

DRSNLIAXOITDFE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1NC2=NC=C(N=C2)C#N)N)NCCCN

Origin of Product

United States

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